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An In-Depth Technical Guide to the Spectroscopic Profile of 4-Methoxy-1H-indol-6-amine

Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for

4-Methoxy-1H-indol-6-amine (C₉H₁₀N₂O), a substituted indole of interest to researchers in

medicinal chemistry and drug development. Due to the limited availability of published

experimental spectra for this specific molecule, this document leverages established

spectroscopic principles and data from analogous structures, such as 4-methoxyindole and 6-

aminoindole, to construct a detailed and predictive spectroscopic profile. This guide offers in-

depth analysis of expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)

data. Each section includes a discussion of the underlying theoretical principles, detailed

experimental protocols for data acquisition, and a thorough interpretation of the predicted

spectral features. This document is intended to serve as a foundational reference for the

identification, characterization, and quality control of 4-Methoxy-1H-indol-6-amine in a

research setting.

Introduction and Molecular Structure Analysis
The indole scaffold is a cornerstone in pharmaceutical research, forming the core of numerous

natural alkaloids and synthetic compounds with significant biological activity.[1] The introduction

of substituents, such as methoxy and amino groups, can profoundly modulate a molecule's

electronic properties, solubility, and receptor-binding affinity. 4-Methoxy-1H-indol-6-amine is a

disubstituted indole featuring an electron-donating methoxy group at the C4 position and an
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electron-donating amino group at the C6 position. This substitution pattern is anticipated to

create a unique electronic environment that influences its chemical reactivity and biological

function.

Accurate spectroscopic characterization is fundamental to confirming the identity and purity of

such novel compounds. This guide provides a predictive blueprint for these characterization

efforts.

Molecular Structure
The structure of 4-Methoxy-1H-indol-6-amine, with IUPAC numbering, is presented below.

The key functional groups are the indole ring system, the C4-methoxy ether, and the C6-

primary amine.

Figure 1: Molecular structure of 4-Methoxy-1H-indol-6-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. The predicted spectra are based on known data for 4-methoxyindole and

established substituent chemical shift (SCS) effects.[2][3]

Predicted ¹H NMR Spectrum
Theoretical Principles: The chemical shift (δ) of a proton is determined by its local electronic

environment. Electron-donating groups (like -NH₂ and -OCH₃) increase electron density,

shielding nearby protons and shifting their signals upfield (to lower δ values). Spin-spin

coupling between non-equivalent neighboring protons causes signals to split into multiplets,

providing connectivity information.

Predicted Analysis (500 MHz, DMSO-d₆):

Indole N-H (H1): Expected as a broad singlet around δ 10.8-11.2 ppm. Its broadness is due

to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

Aromatic Protons:
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H5 & H7: The two protons on the benzene portion of the ring are flanked by powerful

electron-donating groups. H5 is ortho to the -NH₂ group and meta to the -OCH₃ group,

while H7 is ortho to the -NH₂ group. Strong shielding is expected, placing these signals

significantly upfield. They will likely appear as singlets or narrow doublets (due to small

meta-coupling) in the δ 6.0-6.5 ppm range.

H2 & H3: These protons on the pyrrole ring are less affected by the benzene ring

substituents. H2 is typically downfield from H3. We predict H2 to be a triplet (or doublet of

doublets) around δ 7.1 ppm and H3 to be a triplet around δ 6.4 ppm, with coupling to each

other and to the N-H proton.

Amine -NH₂ Protons: A broad singlet is expected around δ 4.5-5.0 ppm. The chemical shift is

highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This

peak will disappear upon D₂O exchange, a key validation step.

Methoxy -OCH₃ Protons: A sharp singlet, integrating to 3 protons, is expected around δ 3.8-

3.9 ppm.

Table 1: Predicted ¹H NMR Data for 4-Methoxy-1H-indol-6-amine (in DMSO-d₆)
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Proton
Assignment

Predicted δ
(ppm)

Predicted
Multiplicity

Integration Notes

H1 (N-H) 10.8 - 11.2 br s 1H

Broad due to
quadrupole
effects and
exchange.

H2 ~7.1 t or dd 1H
Coupled to H3

and H1.

H3 ~6.4 t or dd 1H
Coupled to H2

and H1.

H5 6.0 - 6.3 s or d 1H

Strongly shielded

by adjacent -NH₂

group.

H7 6.2 - 6.5 s or d 1H

Shielded by

adjacent -NH₂

group.

C6-NH₂ 4.5 - 5.0 br s 2H

D₂O

exchangeable.

Shift is variable.

| C4-OCH₃ | 3.8 - 3.9 | s | 3H | Characteristic sharp singlet. |

Predicted ¹³C NMR Spectrum
Theoretical Principles: The ¹³C chemical shift is also sensitive to the electronic environment.

Carbons bonded to electronegative atoms (O, N) are deshielded (shifted downfield). Carbons

in aromatic systems appear between δ 100-160 ppm. Electron-donating groups shield the

attached carbon (ipso) and the para carbon, while having a smaller deshielding effect on the

ortho and meta carbons.

Predicted Analysis (125 MHz, DMSO-d₆):
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C4 & C6: These carbons are directly attached to the strongly electron-donating methoxy and

amino groups, respectively. C4 is expected to be significantly deshielded by the oxygen atom

(~δ 150-155 ppm), while C6 will also be deshielded relative to an unsubstituted carbon (~δ

140-145 ppm).

C3a & C7a: These are the bridgehead carbons. C7a, adjacent to the indole nitrogen, will be

around δ 128-132 ppm. C3a, para to the C6-NH₂ group, is expected to be shielded and

appear further upfield.

C2, C3, C5, C7: These are the protonated carbons. C2 is typically the most downfield of this

group. C5 and C7 will be strongly shielded by the adjacent amino and methoxy groups, likely

appearing in the δ 95-105 ppm range. C3 is also expected to be relatively upfield.

Methoxy Carbon: The -OCH₃ carbon will appear as a sharp signal around δ 55-56 ppm.

Table 2: Predicted ¹³C NMR Data for 4-Methoxy-1H-indol-6-amine (in DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Notes

C2 122 - 125

C3 100 - 103

C3a 120 - 124 Shielded by para-amino group.

C4 150 - 155
Deshielded by attached

oxygen.

C5 95 - 100 Shielded by ortho-substituents.

C6 140 - 145
Deshielded by attached

nitrogen.

C7 98 - 103
Shielded by ortho-amino

group.

C7a 128 - 132

| -OCH₃ | 55 - 56 | |
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Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by

molecules, which induces vibrations of chemical bonds. The frequency of absorption is

characteristic of the bond type and its environment, making it an excellent tool for functional

group identification.[4]

Predicted Analysis: The spectrum will be dominated by features from the N-H, C-O, C-N, and

aromatic C=C bonds.

N-H Stretching: This region is highly diagnostic. Two distinct, sharp-to-medium bands are

expected between 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric

stretches of the primary amine (-NH₂).[5] A slightly broader, single peak for the indole N-H

stretch is also expected in this region, potentially overlapping.

C-H Stretching: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹.

The aliphatic C-H stretches of the methoxy group will show a medium-to-strong band just

below 3000 cm⁻¹.

N-H Bending: A medium-to-strong scissoring vibration for the primary amine is expected in

the 1580-1650 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations will produce several sharp bands of

variable intensity in the 1450-1620 cm⁻¹ region.

C-O and C-N Stretching (Fingerprint Region): A strong, characteristic band for the aryl-alkyl

ether C-O stretch should appear around 1200-1275 cm⁻¹. The aromatic C-N stretch will be

found around 1250-1335 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 4-Methoxy-1H-indol-6-amine
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Notes

3300 - 3500
N-H Stretch
(primary amine)

Medium, Sharp
Two distinct bands
expected.

~3400 N-H Stretch (indole) Medium, Broad
May overlap with

amine stretches.

3000 - 3100 Aromatic C-H Stretch Weak to Medium

2850 - 3000
Aliphatic C-H Stretch

(-OCH₃)
Medium

1580 - 1650
N-H Bend (primary

amine)
Medium to Strong

1450 - 1620 Aromatic C=C Stretch Variable, Sharp Multiple bands.

1200 - 1275
Aryl C-O Stretch

(ether)
Strong

| 1250 - 1335 | Aromatic C-N Stretch (amine) | Medium to Strong | |

Mass Spectrometry (MS)
Theoretical Principles: Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a

molecule with high-energy electrons, causing ionization to form a molecular ion (M⁺˙) and

subsequent fragmentation. The mass-to-charge ratio (m/z) of these ions is measured, providing

the molecular weight and structural information based on fragmentation patterns.[6]

Predicted Analysis:

Molecular Formula: C₉H₁₀N₂O

Exact Mass: 162.0793 g/mol

Molecular Ion (M⁺˙): A prominent molecular ion peak is expected at m/z = 162. According to

the Nitrogen Rule, a molecule with an even number of nitrogen atoms (two in this case) will

have an even nominal molecular weight, which is consistent.
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Key Fragmentation Pathways:

Loss of a Methyl Radical: The most likely initial fragmentation is the loss of a methyl

radical (•CH₃, 15 Da) from the methoxy group to form a highly stable, resonance-

delocalized cation at m/z = 147. This is often the base peak in methoxy-substituted

aromatic compounds.

Loss of HCN: A characteristic fragmentation of the indole ring is the loss of hydrogen

cyanide (HCN, 27 Da) from the molecular ion, leading to a fragment at m/z = 135.

[C₉H₁₀N₂O]⁺˙
m/z = 162

(Molecular Ion)

[C₈H₇N₂O]⁺
m/z = 147

- •CH₃ (15 Da)

[C₈H₉NO]⁺˙
m/z = 135

- HCN (27 Da)

Click to download full resolution via product page

Figure 2: Predicted major fragmentation pathways for 4-Methoxy-1H-indol-6-amine.

Experimental Protocols and Workflow
To ensure the generation of high-quality, reproducible data, standardized protocols must be

employed. The following section outlines the recommended methodologies.

General Workflow
The comprehensive characterization of a newly synthesized batch of 4-Methoxy-1H-indol-6-
amine follows a logical progression from confirmation of structure to assessment of purity.
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Synthesis & Purification Spectroscopic Analysis Final Validation

Synthesis of
4-Methoxy-1H-indol-6-amine

Purification
(e.g., Column Chromatography)

Mass Spectrometry (MS)
Confirm Molecular Weight

Infrared (IR) Spectroscopy
Identify Functional Groups

NMR Spectroscopy
(¹H, ¹³C, COSY)

Elucidate Structure

Data Analysis &
Comparison to Predictions

Purity Assessment
(HPLC, NMR Integration)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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